molecular formula C9H8ClN3O2S B2670531 (5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 956244-33-0

(5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2670531
CAS No.: 956244-33-0
M. Wt: 257.69
InChI Key: YJZIXAKLXTYZQH-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione” is a heterocyclic molecule featuring a thiazolidine-2,4-dione (TZD) core fused with a substituted pyrazole moiety. The TZD ring is a well-known pharmacophore in medicinal chemistry, particularly in antidiabetic agents like pioglitazone and rosiglitazone . The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which could impact intermolecular interactions in biological systems.

Properties

IUPAC Name

(5Z)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-4-5(7(10)13(2)12-4)3-6-8(14)11-9(15)16-6/h3H,1-2H3,(H,11,14,15)/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZIXAKLXTYZQH-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C2C(=O)NC(=O)S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C\2/C(=O)NC(=O)S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
(5Z)-5-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione Thiazolidine-2,4-dione 5-Chloro-1,3-dimethylpyrazole 285.73 Chlorine enhances electronegativity; dimethyl groups may reduce metabolic oxidation
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 1,3-Diphenylpyrazole, 2-phenylethyl, thioxo group at C2 471.62 Thioxo group increases hydrogen-bonding potential; bulky aryl groups may hinder solubility
Pioglitazone Hydrochloride Thiazolidine-2,4-dione 5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl} 392.90 Benzyl-pyridine ether chain critical for PPARγ activation; clinically used for diabetes

Key Findings

Substituent Effects on Bioactivity :

  • The 5-chloro-1,3-dimethylpyrazole group in the target compound contrasts with the 1,3-diphenylpyrazole in ’s analog. Chlorine’s electron-withdrawing nature may enhance electrophilic interactions, while dimethyl groups could sterically shield reactive sites, improving stability .
  • Pioglitazone’s benzyl-pyridine ether chain is essential for PPARγ binding, whereas the target compound’s pyrazole lacks this extended hydrophobic tail, suggesting divergent therapeutic targets .

Electronic and Physicochemical Properties :

  • The thioxo group in ’s analog replaces the TZD ring’s dione oxygen, altering hydrogen-bonding capacity and acidity (pKa). This modification could influence membrane permeability or target engagement .
  • The target compound’s Z-configuration ensures planarity, analogous to bioactive conformations in PPARγ agonists, but the absence of a protonatable group (e.g., pyridine in pioglitazone) may limit solubility .

Chemoinformatics Similarity Analysis: Using Tanimoto coefficients (), the target compound shares ~40% structural similarity with pioglitazone (due to the TZD core) but <20% with ’s thioxo analog (divergent substituents and core modifications). This suggests closer functional alignment with classical TZDs despite novel substitutions .

However, steric hindrance from dimethyl groups could limit enzymatic access to the TZD ring, necessitating prodrug strategies .

Theoretical vs. Experimental Insights

While structural comparisons provide mechanistic hypotheses, experimental validation is critical:

  • Pioglitazone’s clinical success underscores the TZD core’s versatility, but the target compound’s pyrazole substitution may shift activity toward non-PPAR targets (e.g., kinases or GPCRs).
  • ’s graph-based comparison methods could identify conserved subgraphs (e.g., TZD ring) across analogs, aiding in virtual screening for novel applications .

Biological Activity

The compound (5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones are known for their roles in various therapeutic areas, particularly in diabetes management and cancer treatment. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃OS₂
  • Molecular Weight : 273.76 g/mol
  • CAS Number : 956206-97-6
  • MDL Number : MFCD05670077

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic properties. Research indicates that derivatives of thiazolidinediones can enhance insulin sensitivity and reduce blood glucose levels. The compound has shown promising results in various studies:

  • In vitro Studies : A study demonstrated that thiazolidinedione derivatives exhibit significant antidiabetic activity by improving glucose uptake in muscle cells. The compound's structural features contribute to its effectiveness compared to standard drugs like pioglitazone .
  • Mechanism of Action : The mechanism involves activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. The presence of the pyrazole moiety is believed to enhance the binding affinity to PPARγ .

Antitumor Activity

Recent investigations have highlighted the potential anticancer properties of thiazolidinediones:

  • Cell Line Studies : In vitro assays using various cancer cell lines have shown that the compound exhibits cytotoxic effects. For instance, it demonstrated IC50 values comparable to established chemotherapeutic agents against human glioblastoma and melanoma cell lines .
  • Structure-Activity Relationships : The incorporation of specific substituents on the thiazolidinedione scaffold influences its anticancer activity. Modifications such as the chloro group on the pyrazole ring have been found to enhance potency against certain cancer types .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidiabeticEnhanced glucose uptake
AntitumorCytotoxicity against cancer cells
MechanismPPARγ activation

Table 2: Structure-Activity Relationship Insights

Compound StructureActivity LevelNotes
(5Z)-5-[(5-chloro-1,3-dimethyl-pyrazol-4-yl) ...HighEffective against multiple cancer types
Variants with methoxy substituentsModerate to HighImproved binding affinity to targets
Simple alkyl modificationsLowReduced biological activity

Case Studies

Several case studies have explored the efficacy of thiazolidinedione derivatives, including our compound:

  • Datar et al. (2017) conducted a comparative study on various thiazolidinedione derivatives, revealing that certain structural modifications significantly enhance their antidiabetic properties .
  • Pattan et al. synthesized novel derivatives and evaluated their antidiabetic activity through rigorous testing methods, confirming that specific substitutions lead to improved pharmacological profiles .

Q & A

Q. What synthetic strategies are optimal for achieving high yields of (5Z)-5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione?

The synthesis typically involves condensation of a pyrazole-4-carbaldehyde derivative with 1,3-thiazolidine-2,4-dione under basic conditions. Key parameters include:

  • Solvent choice : Ethanol or DMF are common for reflux reactions, balancing solubility and reaction efficiency .
  • Catalysts : Piperidine or potassium hydroxide are used to facilitate Knoevenagel condensation, with yields ranging from 50% to 75% .
  • Temperature control : Reflux at 80–100°C for 4–8 hours is standard to ensure completion .
  • Purity optimization : Recrystallization from ethanol-DMF mixtures or column chromatography improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry (Z-configuration) and substituent positions. For example, the pyrazole methyl protons appear as singlets at δ 2.3–2.5 ppm, while the thiazolidine-dione carbonyls resonate at δ 170–175 ppm .
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile-water mobile phase) monitors purity, with retention times varying by substituents .
  • Mass spectrometry : ESI-MS typically shows [M+H]+ peaks matching molecular formulas (e.g., C14_{14}H12_{12}ClN3_3O2_2S) .

Q. How does the chloro-methyl substituent on the pyrazole ring influence the compound’s stability?

The electron-withdrawing chloro group enhances stability by reducing electron density on the pyrazole ring, minimizing oxidative degradation. Methyl groups at positions 1 and 3 sterically hinder hydrolysis of the imine bond in the thiazolidine-dione core . Stability studies in buffer solutions (pH 4–9) show <10% degradation over 24 hours at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in assay conditions or substituent effects. For example:

  • Antimicrobial assays : Discrepancies in MIC values may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent carriers (DMSO vs. saline). Standardize protocols using CLSI guidelines .
  • Cytotoxicity : IC50_{50} values vary due to cell line specificity (e.g., HeLa vs. MCF-7). Use comparative tables like:
Cell LineIC50_{50} (µM)Assay MethodReference
HeLa12.5 ± 1.2MTT
MCF-78.3 ± 0.9SRB

Q. What methodologies are effective for studying structure-activity relationships (SAR) in analogs?

  • Substituent variation : Replace the 5-chloro group with fluoro or methoxy groups to assess electronic effects on bioactivity. For example, fluoro analogs show 20% higher kinase inhibition .
  • Molecular docking : Use AutoDock Vina to model interactions with targets like PPAR-γ or COX-2. Pyrazole methyl groups often occupy hydrophobic pockets, enhancing binding affinity .
  • QSAR models : Employ CoMFA or HQSAR to correlate logP values (1.5–3.2) with antibacterial activity .

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be addressed?

Inconsistent splitting may arise from dynamic effects or impurities:

  • Dynamic NMR : Perform variable-temperature 1^1H NMR (25–60°C) to resolve rotational barriers in the methylidene group .
  • 2D NMR : HSQC and HMBC correlations confirm connectivity between pyrazole C-4 and thiazolidine C-5 .
  • Purification : Repetitive recrystallization or preparative TLC removes byproducts like unreacted aldehydes .

Experimental Design Considerations

Q. What controls are essential in biological assays to ensure reproducibility?

  • Positive controls : Use known inhibitors (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
  • Solvent controls : Include DMSO at concentrations ≤0.1% to rule out solvent-induced artifacts .
  • Replicate experiments : Perform triplicate measurements with independent compound batches to assess batch-to-batch variability .

Q. How should researchers optimize reaction conditions for scale-up?

  • Continuous flow reactors : Improve heat transfer and reduce reaction time (e.g., 2 hours vs. 8 hours in batch) .
  • Microwave-assisted synthesis : Enhances yields by 15–20% for condensation steps (80°C, 300 W) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly across studies?

Solubility discrepancies often relate to:

  • Crystallinity : Amorphous forms (prepared by rapid cooling) exhibit 2–3x higher solubility in PBS than crystalline forms .
  • pH-dependent solubility : The thiazolidine-dione core shows higher solubility at pH > 8 due to deprotonation .

Q. How can conflicting cytotoxicity data be reconciled?

  • Metabolic interference : Thiazolidine-diones may alter mitochondrial respiration, skewing MTT assay results. Confirm with ATP-based assays (e.g., CellTiter-Glo) .
  • Compound stability : Degradation products (e.g., free aldehydes) can artifactually increase toxicity. Monitor stability via HPLC during assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.